5-(Azetidin-3-yl)pyrimidine dihydrochloride is a heterocyclic compound that integrates an azetidine ring with a pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The compound is classified under pyrimidine derivatives, which are known for their diverse biological activities.
The compound can be sourced from various chemical suppliers, including Nanjing Shizhou Biology Technology Co., Ltd and Sigma-Aldrich, among others. These suppliers provide the compound for research and industrial applications, ensuring availability for scientific studies and pharmaceutical developments .
5-(Azetidin-3-yl)pyrimidine dihydrochloride is classified as a heterocyclic organic compound. It falls within the category of pyrimidines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the azetidine moiety contributes to its unique chemical properties and potential biological activities.
The synthesis of 5-(Azetidin-3-yl)pyrimidine dihydrochloride typically involves several key steps:
Industrial production may utilize optimized reaction conditions for scalability, including continuous flow reactors that enhance efficiency and yield. Automation in synthesis can also play a role in improving production rates while maintaining quality standards.
The molecular formula of 5-(Azetidin-3-yl)pyrimidine dihydrochloride is , indicating it contains seven carbon atoms, ten hydrogen atoms, two chlorine atoms, and three nitrogen atoms. The structure features an azetidine ring attached to a pyrimidine moiety, which significantly influences its reactivity and interaction with biological targets.
5-(Azetidin-3-yl)pyrimidine dihydrochloride can undergo several types of chemical reactions:
The mechanism of action for 5-(Azetidin-3-yl)pyrimidine dihydrochloride is primarily associated with its interaction with the Bcl-2 family of proteins, which are critical regulators of apoptosis (programmed cell death). By inhibiting anti-apoptotic members of this protein family, the compound promotes the activation of pro-apoptotic proteins, thereby inducing apoptosis in cancer cells. This selectivity highlights its potential utility as a therapeutic agent in oncology.
The compound's molecular refractivity and polar surface area can provide insights into its interactions with biological molecules. For instance:
5-(Azetidin-3-yl)pyrimidine dihydrochloride has promising applications in various scientific fields:
The integration of azetidine and pyrimidine rings into hybrid scaffolds represents a strategic advancement in medicinal chemistry, driven by their complementary physicochemical and pharmacological properties. Azetidine, a four-membered nitrogen-containing saturated heterocycle, exhibits high ring strain (~25 kcal/mol) and conformational rigidity, which promotes distinct three-dimensionality and vectorality for substituent placement. This rigidity enhances molecular pre-organization for target binding while reducing entropic penalties upon complex formation [1]. Crucially, azetidine lowers lipophilicity (ΔlogD = −0.5 to −1.0 compared to pyrrolidine) and improves aqueous solubility—properties critical for drug bioavailability [1].
Pyrimidine, a six-membered aromatic diazine, serves as a versatile bioisostere for endogenous purines and phenyl rings. Its hydrogen-bond acceptor/donor capabilities (N1 and C2-NH₂) facilitate specific interactions with biological targets, particularly kinases and epigenetic regulators [4] [9]. As a core component of nucleic acids, pyrimidine derivatives inherently possess favorable membrane permeability and metabolic stability profiles. Hybridization with azetidine merges these attributes, yielding scaffolds with enhanced three-dimensional character, improved solubility, and tailored pharmacokinetics. This is exemplified by 5-(azetidin-3-yl)pyrimidine derivatives, where the azetidine nitrogen enables salt formation (e.g., dihydrochloride) for enhanced crystallinity, while the pyrimidine ring provides π-stacking capabilities [1] [4].
Table 1: Key Physicochemical Properties of Azetidine-Pyrimidine Hybrids
Property | Azetidine Contribution | Pyrimidine Contribution | Combined Effect |
---|---|---|---|
Lipophilicity (LogP) | Reduced by 0.5–1.0 unit | Variable (depends on substituents) | Optimized for cell penetration |
Solubility | Increased aqueous solubility | Moderate | Enhanced bioavailability |
Stereochemistry | Chiral center at C3 | Planar structure | 3D complexity for selective binding |
Hydrogen Bonding | Basic nitrogen (pKa ~11) | Acceptor (N1)/donor (C2-NH₂) | Multipoint target engagement |
Metabolic Stability | Resistance to oxidative metabolism | Inherent stability | Extended half-life |
The development of Bcl-2 inhibitors has evolved through three distinct generations, driven by deepening understanding of apoptosis regulation. The Bcl-2 protein family, discovered via its involvement in the t(14;18) translocation in follicular lymphoma, emerged as a critical apoptosis regulator by preventing mitochondrial outer membrane permeabilization (MOMP) and cytochrome c release [2] [5] [7]. Early inhibitors (1990s–2000s) included antisense oligonucleotides (e.g., oblimersen) and polyphenols like gossypol, which lacked specificity and potency due to promiscuous binding mechanisms [6] [8].
A breakthrough arrived with navitoclax (ABT-263), the first bona fide BH3 mimetic designed to occupy the hydrophobic groove of anti-apoptotic proteins (Bcl-2, Bcl-xL, Bcl-w). Its mechanism relied on mimicking the BH3 domain of pro-apoptotic proteins (e.g., BIM, BID), thereby displacing them to initiate apoptosis [6] [7]. Despite efficacy in hematological malignancies, navitoclax caused dose-limiting thrombocytopenia via Bcl-xL inhibition in platelets [6]. This toxicity spurred the development of venetoclax (ABT-199), a second-generation inhibitor selective for Bcl-2 (Ki < 0.01 nM) over Bcl-xL (Ki > 100 nM) [6] [7]. Venetoclax received FDA approval for chronic lymphocytic leukemia (CLL) in 2016, validating Bcl-2 as a druggable target. However, resistance emerged through mutations (e.g., Bcl-2 F104L, G101V) that reduce drug binding affinity without compromising pro-survival function [3] [6].
Current-generation inhibitors aim to overcome these limitations through non-competitive strategies, including proteolysis-targeting chimeras (PROTACs) and azetidine-pyrimidine hybrids. The latter leverages the scaffold’s rigidity to access novel binding conformations unexplored by earlier BH3 mimetics [8] [10].
Anti-apoptotic Bcl-2 proteins (Bcl-2, Bcl-xL, Mcl-1) are overexpressed in diverse malignancies, conferring resistance to conventional therapies by sequestering pro-apoptotic effectors (BAX, BAK) and BH3-only proteins (BIM, PUMA). This molecular "shield" prevents MOMP, allowing cancer cells to evade apoptosis triggered by chemotherapy, radiation, or targeted agents [2] [5] [10]. In solid tumors (e.g., melanoma, lung adenocarcinoma), Bcl-xL and Mcl-1 dominate resistance signatures, while hematological cancers (AML, CLL) primarily rely on Bcl-2 [6] [7] [8].
The 5-(azetidin-3-yl)pyrimidine scaffold addresses three resistance mechanisms:
Table 2: Resistance Mechanisms and Azetidine-Pyrimidine Counteractions
Resistance Mechanism | Example | Azetidine-Pyrimidine Strategy |
---|---|---|
Binding Site Mutations | Bcl-2 F104L/G101V | Exploits BH4 domain via chiral azetidine vectorality |
Anti-Apoptotic Isoform Switching | Mcl-1 upregulation post-venetoclax | Dual inhibition via pyrimidine C4/C5 substitutions |
Altered Protein Interactions | Enhanced Bcl-2/Beclin-1 autophagy complex | Displaces Beclin-1 BH3 binding through scaffold rigidity |
Efflux Pump Activation | P-gp overexpression | Reduced logD enhances retention in malignant cells |
Molecular dynamics simulations confirm that 5-(azetidin-3-yl)pyrimidine dihydrochloride adopts a T-shaped conformation within the Bcl-2 groove, where the protonated azetidine nitrogen forms salt bridges with Asp111, while the pyrimidine C2-amino group hydrogen-bonds with Arg107—interactions minimally perturbed by F104L [8] [10]. This binding versatility positions azetidine-pyrimidine hybrids as next-generation modulators capable of overcoming malignant cell resistance.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9